
1,4-Di(2-furyl)benzene
Übersicht
Beschreibung
“1,4-Di(2-furyl)benzene” likely refers to a compound that contains a benzene ring with two furyl groups attached at the 1 and 4 positions . Furyl groups are aromatic rings containing a five-membered ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through condensation reactions . For instance, furan platform chemicals can be synthesized from biomass via furfural and 5-hydroxy-methylfurfural .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring with two furyl groups attached at the 1 and 4 positions . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Benzene and its derivatives, including those with furyl groups, typically undergo electrophilic substitution reactions . These reactions involve the replacement of a hydrogen atom on the benzene ring with an electrophile .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be similar to those of benzene and furan. Benzene is a colorless liquid that is immiscible with water but readily miscible with organic solvents .Wissenschaftliche Forschungsanwendungen
Photochemical Synthesis
1,4-Di(2-furyl)benzene has been utilized in photochemical synthesis. A study detailed the formation of 2-chloro-3-(2-furyl)-1,4-naphthoquinones upon irradiation of a benzene solution of 2,3-dichloro-1,4-naphthoquinone and furan derivatives. The process involves the formation of a charge-transfer (CT) complex and the intervention of a radical pair (Maruyama & Otsuki, 1977).
Stability in Heated Foods
In food science, bis(2-furfuryl) disulfide, similar in structure to this compound, was studied to understand the stability of disulfides in heated foods. It was found that in benzene, 2-furfurylthiol forms in the presence of hydrogen donors or antioxidants (Guth et al., 1995).
Stereochemical Reactions
This compound derivatives have been used in stereochemically heterogeneous reactions, such as the addition of 2-(2-furyl)-1,3-dioxan to maleic anhydride, yielding a mixture of endo- and exo-adducts. The structure of these adducts was studied through bromination, lactonization, and spectroscopy (Maślińska-Solich, 1975).
Improvement of π-Conjugation
The compound has been used in the study of π-conjugation improvement. For instance, 1,4-diarylnaphthalenes and 1,4-diarylanthracenes containing furyl groups were synthesized to study the influence of structures on π-conjugation. These compounds showed enhanced π-conjugation in certain states, contributing to the understanding of molecular photophysics and electronics (Ho et al., 2014).
Synthesis of Photochromic Properties
Furyl derivatives, closely related to this compound, have been synthesized for studying photochromic properties. For instance, furylfulgides with a t-butyl substituent were synthesized, showing significant photochromic characteristics, which are useful in the development of materials responsive to light (Kiji et al., 1995).
Enantioselective Synthesis
In synthetic chemistry, this compound derivatives have been used in the enantioselective synthesis of complex molecules. For example, benzene-1,2-diol reacted with propargylic carbonates in the presence of a palladium catalyst to produce 2-alkylidene-3-alkyl-1,4-benzodioxanes with high enantiomeric excess, showcasing the compound's utility in asymmetric synthesis (Labrosse et al., 2000).
Crystallographic Studies
Crystallographic studies have utilized derivatives of this compound. For example, in a study of a compound with a 2-furyl ring, the planarity and angle inclination to the benzene ring were analyzed, contributing valuable information to the field of crystallography and molecular design (Fun et al., 2010).
Molecular Electronics
This compound and its derivatives have also found applications in molecular electronics. For example, benzene-1,4-dithiol, a structurally similar compound, was used to study the conductance of a molecular junction, a fundamental step in the development of molecular-scale electronics (Reed et al., 1997).
Wirkmechanismus
Target of Action
1,4-Di(furan-2-yl)benzene, also known as 1,4-Di(2-furyl)benzene, is a compound that has been studied for its potential antimicrobial properties . . Furan derivatives, in general, have been noted for their wide range of biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
It’s worth noting that the properties of furan derivatives, such as smaller heteroatom size, more electronegative heteroatom, and larger dipole moment, make them promising alternative building units in the synthesis of conjugated polymers .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1,4-Di(furan-2-yl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 1,4-Di(furan-2-yl)benzene and these enzymes can lead to the formation of reactive intermediates that may participate in further biochemical reactions. Additionally, this compound can bind to certain proteins, altering their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
1,4-Di(furan-2-yl)benzene has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1,4-Di(furan-2-yl)benzene can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 1,4-Di(furan-2-yl)benzene can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 1,4-Di(furan-2-yl)benzene involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 1,4-Di(furan-2-yl)benzene can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate or inhibit signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Di(furan-2-yl)benzene can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure. The degradation products can have different biological activities compared to the parent compound. Long-term exposure to 1,4-Di(furan-2-yl)benzene in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as sustained activation of stress response pathways and alterations in metabolic processes .
Dosage Effects in Animal Models
The effects of 1,4-Di(furan-2-yl)benzene vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. For example, high doses of 1,4-Di(furan-2-yl)benzene have been associated with toxic effects, such as oxidative stress, inflammation, and cell death. These effects are dose-dependent and can vary between different animal models. Threshold effects have also been observed, where a certain dose is required to elicit a measurable biological response .
Metabolic Pathways
1,4-Di(furan-2-yl)benzene is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further participate in various biochemical reactions. These intermediates can interact with other biomolecules, leading to changes in metabolic flux and metabolite levels. Additionally, 1,4-Di(furan-2-yl)benzene can affect the activity of metabolic enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 1,4-Di(furan-2-yl)benzene within cells and tissues involve several mechanisms. This compound can be transported across cell membranes by specific transporters or passively diffuse through the lipid bilayer. Once inside the cell, 1,4-Di(furan-2-yl)benzene can bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
1,4-Di(furan-2-yl)benzene can localize to specific subcellular compartments, where it can exert its biological effects. For instance, it can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and metabolism. Additionally, 1,4-Di(furan-2-yl)benzene can be targeted to mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Eigenschaften
IUPAC Name |
2-[4-(furan-2-yl)phenyl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERAPMXGCDWZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

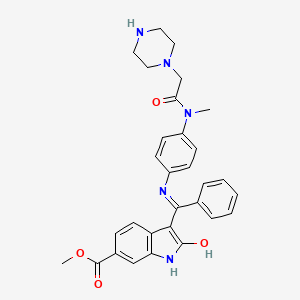
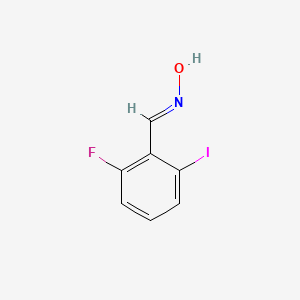
![2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3327365.png)

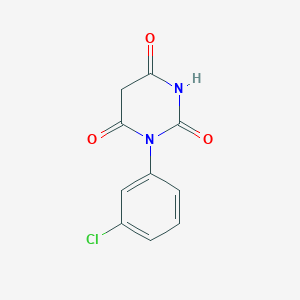
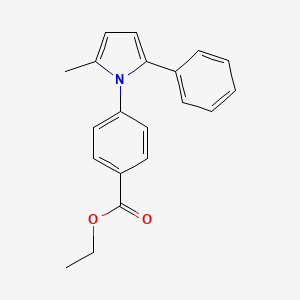

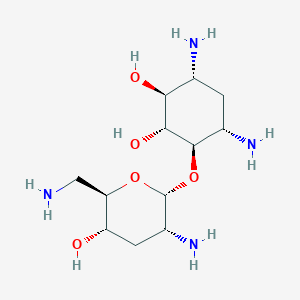
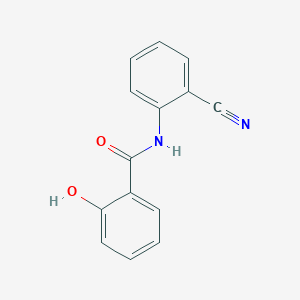

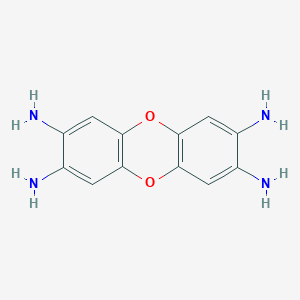

![2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3327434.png)

